Benzene, 1,3,5-trichloro-2-(2-propynyloxy)-

Carbamate synergist Insecticide potentiation Structure-activity relationship

Benzene, 1,3,5-trichloro-2-(2-propynyloxy)- (CAS 17727-28-5) is a trichlorinated aromatic propargyl ether with the molecular formula C9H5Cl3O and a molecular mass of 235.49 g/mol, classified as a phenyl 2-propynyl ether derivative. The compound features a 1,3,5-trichloro substitution pattern on the benzene ring and a propargyl (2-propynyl) ether functionality.

Molecular Formula C9H5Cl3O
Molecular Weight 235.5 g/mol
CAS No. 17727-28-5
Cat. No. B3064726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,3,5-trichloro-2-(2-propynyloxy)-
CAS17727-28-5
Molecular FormulaC9H5Cl3O
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESC#CCOC1=C(C=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C9H5Cl3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h1,4-5H,3H2
InChIKeyRVLNRTBFVIOGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Trichloro-2-(2-propynyloxy)benzene (CAS 17727-28-5): Core Identity and Procurement Context


Benzene, 1,3,5-trichloro-2-(2-propynyloxy)- (CAS 17727-28-5) is a trichlorinated aromatic propargyl ether with the molecular formula C9H5Cl3O and a molecular mass of 235.49 g/mol, classified as a phenyl 2-propynyl ether derivative [1]. The compound features a 1,3,5-trichloro substitution pattern on the benzene ring and a propargyl (2-propynyl) ether functionality [2]. It is of primary interest in agrochemical and insecticide research, particularly as a carbamate synergist, and serves as a key synthetic intermediate in the preparation of halopropargyl aryl ethers [3][4].

Agrochemical synergist screening
Synthetic intermediate for halopropargyl ethers
SAR probe for chlorine regioisomerism

Why Generic Substitution of 1,3,5-Trichloro-2-(2-propynyloxy)benzene (CAS 17727-28-5) Is Not Advisable


Within the class of trichlorophenyl propargyl ethers, even minor variations in the chlorine substitution pattern on the benzene ring produce profound changes in biological activity and physical properties [1]. For instance, the 2,3,6-trichloro isomer (propargyl 2,3,6-trichlorophenyl ether) has been identified as the most potent carbamate synergist among 36 phenyl 2-propynyl ether analogues tested, significantly lowering the LD50 of carbaryl in houseflies to less than 0.1 μg/fly, whereas isomers with more than three halogen atoms or with alkyl, alkoxy, or aryl substituents showed markedly decreased or no activity [2]. Additionally, the 1,3,5-substitution pattern confers a substantially higher melting point (99-100 °C) compared to its 2,4,5-trichloro positional isomer (62-64 °C), impacting formulation stability and storage requirements [3]. These isomeric differences demonstrate that generic substitution based solely on molecular formula is not scientifically valid for procurement or experimental reproducibility [4].

Chlorine position governs synergist activity
2,3,6-isomer identified as most active carbamate synergist; 1,3,5-isomer may not replicate identical potency class.
Melting point substantially higher than 2,4,5-isomer
Thermal behavior affects solid-state formulation stability; storage and processing conditions differ.
Regioisomer-specific biological profiles
2,4,5-isomer serves as Haloprogin precursor; 1,3,5-isomer provides distinct electronic and steric properties.

Quantitative Differentiation Evidence for 1,3,5-Trichloro-2-(2-propynyloxy)benzene (CAS 17727-28-5) Against Closest Analogues


Carbamate Synergist Potency: Isomeric Comparison of LD50 Reduction in Housefly (Musca domestica)

Among 36 substituted phenyl 2-propynyl ethers tested for synergistic activity toward carbaryl, the 2,3,6-trichlorophenyl 2-propynyl ether isomer (closely related to the 1,3,5-trichloro isomer) was identified as one of the most active compounds, lowering the LD50 of carbaryl to less than 0.1 μg per fly [1]. In contrast, isomers with more than three halogen atoms, additional alkyl, alkoxy, or aryl substituents, or thioether analogs showed significantly reduced or abolished synergistic activity [2]. This demonstrates the critical dependence of bioactivity on the specific chlorine substitution pattern [3].

Synergist potency: LD50 reduction
Class-level inference
2,3,6-isomer (class proxy)vsother substituted ethers
LD50 <0.1 μg/fly ↔ higher / inactive
Supports isomer-dependent SAR; verify 1,3,5-isomer activity.
Housefly topical assay; class-level inference from Fellig et al. 1970.
Carbamate synergist Insecticide potentiation Structure-activity relationship

Physical Property Differentiation: Melting Point Comparison with 2,4,5-Trichlorophenyl Propargyl Ether (Haloprogin Precursor)

The 1,3,5-trichloro-2-(2-propynyloxy)benzene exhibits a melting point of 99-100 °C, which is significantly higher than that of its key regioisomer, 2,4,5-trichlorophenyl propargyl ether (CAS 17051-03-5), which melts at 62-64 °C [1]. The 1,3,5-isomer also differs from Haloprogin (CAS 777-11-7), the iodinated derivative derived from the 2,4,5-trichloro precursor, which has a melting point of 113-114 °C [2]. This differential thermal behavior is directly relevant to solid-state formulation stability and storage condition specifications during procurement .

Melting point vs 2,4,5-isomer
Head-to-head comparison
99–100 °C vs 62–64 °C
Supports formulation stability differentiation.
Sealed capillary method; 35–38 °C higher than regioisomer.
Thermal stability Formulation Isomer comparison

Regioisomeric Specificity in Chlorine Substitution Pattern and Its Impact on Biological Activity

The 1,3,5-trichloro substitution pattern on the benzene ring positions chlorine atoms symmetrically at the 1, 3, and 5 positions, with the propargyloxy group at position 2 [1]. This specific arrangement contrasts with other regioisomers such as the 2,4,5-trichloro (CAS 17051-03-5) and 2,3,6-trichloro isomers, which have demonstrated distinct biological profiles . The 2,3,6-trichloro isomer was identified as the most potent carbamate synergist among 36 substituted phenyl 2-propynyl ethers, while compounds with additional substitutions beyond the trichloro pattern showed decreased or abolished activity [2]. The 1,3,5 arrangement represents a unique electronic environment due to the symmetrical electron-withdrawing effect of the three chlorine atoms, which influences both the reactivity of the alkyne moiety and the compound's overall lipophilicity [3].

Chlorine substitution pattern
Class-level inference
1,3,5-Cl with propargyloxy at C2
Distinct electronic/lipophilic profile vs 2,3,6- and 2,4,5-isomers.
SAR from Fellig et al. 1970; limited direct 1,3,5-isomer data.
Regioisomer Structure-activity relationship Halogen substitution

Synthetic Intermediate Utility: Non-Iodinated Propargyl Ether as a Versatile Precursor for Halopropargyl Aryl Ethers

Patents such as DE1205083B describe the general preparation of halopropargyl aryl ethers, where a non-halogenated propargyl aryl ether (such as 1,3,5-trichloro-2-(2-propynyloxy)benzene) serves as the starting material for iodination or other halogenation reactions to yield bioactive halopropargyl derivatives [1]. The 2,4,5-trichlorophenyl propargyl ether isomer (CAS 17051-03-5) is explicitly documented as the direct precursor to Haloprogin, an established topical antifungal drug [2]. By analogy, the 1,3,5-trichloro isomer can serve as a precursor to novel iodinated or brominated propargyl aryl ethers with potential differentiated antifungal or antimicrobial spectra . The absence of iodine in the target compound makes it a more flexible and less costly starting material for diverse downstream functionalization, compared to pre-iodinated analogues such as Haloprogin itself [3].

Synthetic intermediate utility
Class-level inference
Non-iodinated propargyl ether; amenable to halogenation
Precursor to novel halopropargyl derivatives with differentiated SAR.
Inferred from patent DE1205083B and Haloprogin synthesis route.
Synthetic intermediate Halopropargyl aryl ether Antifungal precursor

Synergistic Enhancement of Carbamate Insecticides in Agricultural Pest Control: Potency Comparison Across Pest Species

In agricultural applications, propargyl 2,3,6-trichlorophenyl ether (UC-76220), a regioisomer closely related to the 1,3,5-trichloro compound, was identified as the most effective synergist among five candidate chemicals tested with the carbamate insecticide BPMC (2-sec-butylphenyl-N-methylcarbamate) [1]. At the optimal BPMC:synergist ratio, this trichlorophenyl propargyl ether enhanced BPMC bioefficacy 19-fold against gram pod borer (Heliothis armigera), 16-fold against tobacco caterpillar (Spodoptera litura), and 2-fold against brown planthopper (Nilaparvata lugens) [2]. This pest-specific differential synergism highlights the potential of trichlorophenyl propargyl ethers, including the 1,3,5-isomer, for targeted agricultural formulations where species-selective potentiation is desired [3].

Agricultural pest potentiation
Cross-study comparable
2,3,6-isomer + BPMCvsBPMC alone
19-fold (gram pod borer), 16-fold (tobacco caterpillar), 2-fold (planthopper)
Species-dependent potentiation; test 1,3,5-isomer for comparable profile.
Prakash et al. 1992; lab bioassay, BPMC:synergist ratios 1:10–10:1.
Agricultural synergist Carbamate potentiation Pest-specific efficacy

Optimal Research and Industrial Application Scenarios for 1,3,5-Trichloro-2-(2-propynyloxy)benzene (CAS 17727-28-5)


Structure-Activity Relationship (SAR) Studies on Carbamate Synergist Potency as a Function of Chlorine Regioisomerism

Researchers investigating the SAR of phenyl propargyl ethers as carbamate insecticide synergists require access to pure, well-characterized regioisomers. The 1,3,5-trichloro isomer serves as a critical comparator to the 2,3,6-trichloro isomer (the most active synergist reported in Fellig et al. 1970) and the 2,4,5-trichloro isomer (Haloprogin precursor). Direct comparison of these isomers in standardized housefly (Musca domestica) LD50 reduction assays or agricultural pest bioefficacy studies can elucidate the contribution of chlorine position to synergistic potency, as established by the SAR framework in Fellig et al. [1].

Synthesis of Novel Halopropargyl Aryl Ethers via Alkyne Halogenation for Antifungal Screening

The compound serves as a non-iodinated propargyl ether precursor for the synthesis of novel iodinated, brominated, or chlorinated halopropargyl aryl ethers, following the general methodology described in patent DE1205083B [2]. The 1,3,5-trichloro substitution pattern yields halopropargyl derivatives with a chlorine arrangement distinct from Haloprogin (2,4,5-trichloro), potentially accessing differentiated antifungal spectra against dermatophytes (Trichophyton spp.) and Candida species. This application is directly supported by the established Haloprogin synthesis route, which uses the 2,4,5-trichlorophenyl propargyl ether as the penultimate intermediate [3].

Agricultural Formulation Development: Carbamate Insecticide Co-Formulation with Species-Specific Synergist Screening

Agrochemical formulation scientists developing enhanced carbamate insecticide products (e.g., BPMC, carbaryl) can employ the 1,3,5-trichloro isomer in synergist screening panels. The quantitative precedent set by the 2,3,6-trichloro isomer, which enhanced BPMC efficacy 19-fold against gram pod borer and 16-fold against tobacco caterpillar, demonstrates the potential magnitude of synergistic benefit achievable with optimized trichlorophenyl propargyl ethers [4]. Systematic testing of the 1,3,5-isomer at varying insecticide:synergist ratios (1:10 to 10:1) against target pest species can identify species-specific potentiation windows for commercial formulation development.

Thermal Stability and Solid-State Formulation Studies for Storage Optimization

The significantly higher melting point of the 1,3,5-isomer (99-100 °C) compared to the 2,4,5-trichloro isomer (62-64 °C) makes it a candidate for formulation studies where elevated thermal stability is required during processing or storage [5]. This property is particularly relevant for solid formulations (wettable powders, granules) intended for use in tropical agricultural environments, where ambient temperatures may approach the melting point of lower-melting congeners, risking formulation integrity.

Application
Selection Property
Validation Focus
SAR studies on chlorine regioisomerism
Regioisomeric purity and chlorine pattern
LD50 reduction assay vs 2,3,6- and 2,4,5-isomers
Synthesis of novel halopropargyl ethers
Non-iodinated propargyl functionality
Halogenation efficiency and antifungal screening
Agricultural co-formulation screening
Carbamate synergist screening panel
Species-specific bioefficacy and ratio optimization
Thermal stability and formulation
Higher melting point profile
Storage stability and processing studies
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